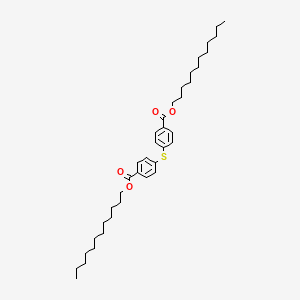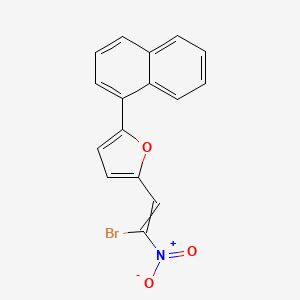
N,N,1-Trimethyl-1H-indazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,1-Trimethyl-1H-indazol-5-amine: is a heterocyclic aromatic organic compound. It is part of the indazole family, which is known for its wide variety of biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N,1-Trimethyl-1H-indazol-5-amine can be achieved through various methods. One common approach involves the reaction of pyrrole with methylamine . Another method includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation employing oxygen as the terminal oxidant . These reactions are typically carried out in solvents like dimethyl sulfoxide (DMSO) under an oxygen atmosphere.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: N,N,1-Trimethyl-1H-indazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: N,N,1-Trimethyl-1H-indazol-5-amine is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the development of new molecules with potential biological activities .
Biology: In biological research, this compound is studied for its potential as an inhibitor of specific enzymes and proteins. It has shown promise in inhibiting protein kinase B/Akt, which is involved in cell survival and proliferation .
Medicine: The compound’s anticancer properties have been explored in various studies. It has demonstrated the ability to inhibit the growth of cancer cells by affecting apoptosis and cell cycle pathways .
Industry: this compound is used in the production of catalysts, complexes, and polymers. Its unique chemical structure makes it valuable in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of N,N,1-Trimethyl-1H-indazol-5-amine involves its interaction with molecular targets such as enzymes and proteins. For instance, it inhibits protein kinase B/Akt by binding to its active site, thereby preventing the phosphorylation and activation of downstream signaling pathways involved in cell survival and proliferation . This inhibition can lead to the induction of apoptosis and cell cycle arrest in cancer cells .
Comparison with Similar Compounds
1H-Indazole: A parent compound with similar biological activities but lacks the additional methyl groups.
2H-Indazole: Another tautomeric form of indazole with distinct chemical properties.
Uniqueness: N,N,1-Trimethyl-1H-indazol-5-amine is unique due to its specific substitution pattern, which enhances its biological activity and selectivity. The presence of the N,N,1-trimethyl groups contributes to its distinct chemical and biological properties, making it a valuable compound in medicinal chemistry and drug development .
Properties
CAS No. |
918903-61-4 |
|---|---|
Molecular Formula |
C10H13N3 |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
N,N,1-trimethylindazol-5-amine |
InChI |
InChI=1S/C10H13N3/c1-12(2)9-4-5-10-8(6-9)7-11-13(10)3/h4-7H,1-3H3 |
InChI Key |
HBYBZPKDJAUSGH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N(C)C)C=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-Di-tert-butyl-6-{[(2-methylcyclohexyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14203783.png)
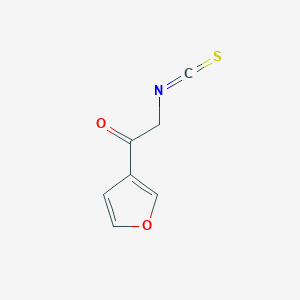
![[1,1'-Biphenyl]-4-carboxylic acid, 3',5'-dimethyl-3-(phenylamino)-](/img/structure/B14203788.png)
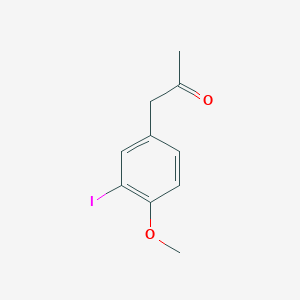
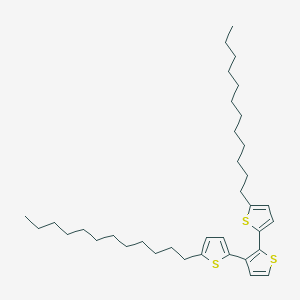
![[(2R,3S,4R,5R)-5-(2,4-dioxo-3-phenacylpyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14203802.png)
![3-[4-(Aminomethyl)phenoxy]benzoic acid](/img/structure/B14203812.png)
![2-Methoxy-4-[4-(methoxymethyl)-1,3-dioxolan-2-yl]phenol](/img/structure/B14203833.png)
![1-Propanamine, 2,3-dibromo-N-[(3-methoxyphenyl)methylene]-](/img/structure/B14203835.png)
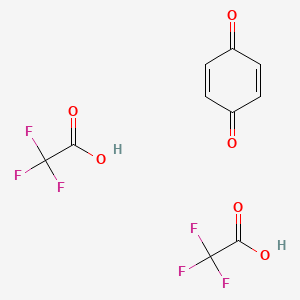
![1-Heptanol, 3-[(2-bromophenyl)ethenylidene]-](/img/structure/B14203843.png)
![5-{[(Pyridin-2-yl)imino]methyl}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14203845.png)
